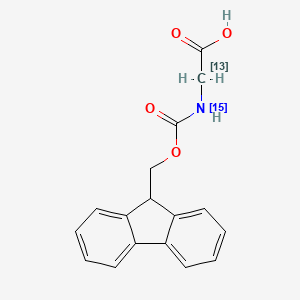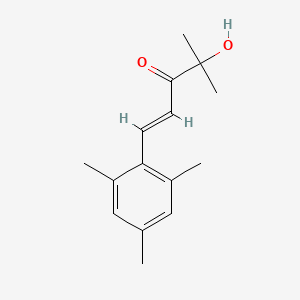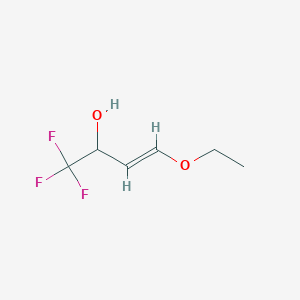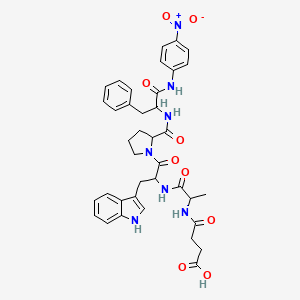
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid: is an organic compound with a molecular formula of C9H10O4S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound features an ethoxycarbonyl group and a carboxylic acid group attached to a thiophene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the thiophene ring, which can be functionalized through various methods.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the methyl group on the thiophene ring using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be used to enhance the reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxycarbonyl)-3-methylthiophene-2-carboxylic acid
- 4-(Ethoxycarbonyl)-2-methylthiophene-3-carboxylic acid
- 4-(Ethoxycarbonyl)-3-ethylthiophene-2-carboxylic acid
Uniqueness
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the ethoxycarbonyl and carboxylic acid groups on the thiophene ring. This arrangement provides distinct electronic and steric properties, making it a valuable intermediate for the synthesis of specialized compounds with tailored properties.
Propriétés
Formule moléculaire |
C9H10O4S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
4-ethoxycarbonyl-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O4S/c1-3-13-9(12)6-4-14-7(5(6)2)8(10)11/h4H,3H2,1-2H3,(H,10,11) |
Clé InChI |
JEZLLPSIALUKCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=C1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)

![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)





